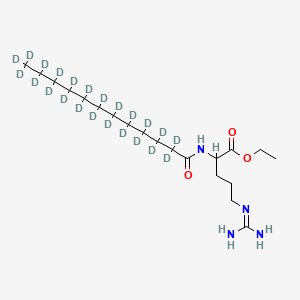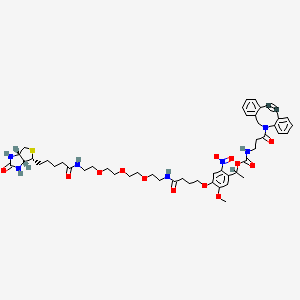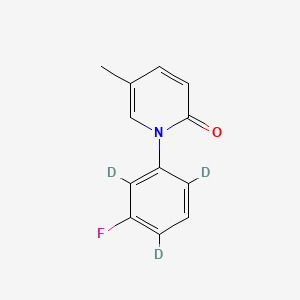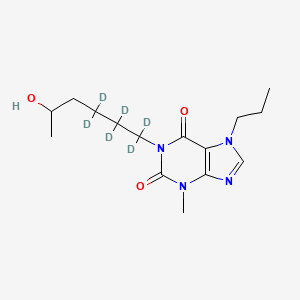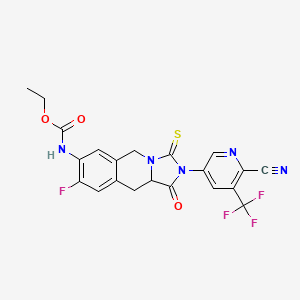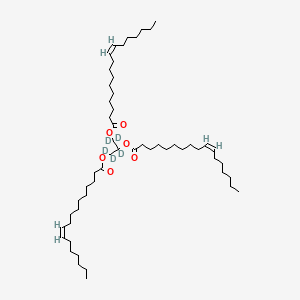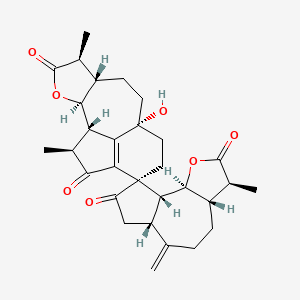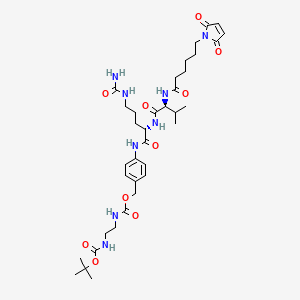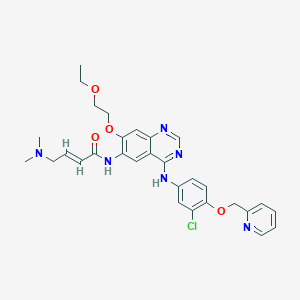
Egfr/her2-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr/her2-IN-5 is a dual inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are part of the protein tyrosine kinase family and play crucial roles in cell proliferation, survival, and differentiation. Overexpression or mutation of these receptors is often associated with various cancers, including breast and gastric cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Egfr/her2-IN-5 involves multiple steps, typically starting with the preparation of a heterocyclic core, followed by the introduction of functional groups that enhance its inhibitory activity. Common synthetic routes include:
Formation of the heterocyclic core: This step often involves cyclization reactions under acidic or basic conditions.
Functional group modifications: Introduction of specific substituents to enhance binding affinity and selectivity towards EGFR and HER2.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:
Batch reactors: For controlled synthesis and scalability.
Purification processes: Such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Egfr/her2-IN-5 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Using reducing agents to modify specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Including dimethyl sulfoxide (DMSO), methanol, or acetonitrile, depending on the reaction type.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further analyzed for their biological activity .
Aplicaciones Científicas De Investigación
Egfr/her2-IN-5 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a model compound to study the inhibition mechanisms of tyrosine kinases.
Biology: Investigated for its role in cell signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancers overexpressing EGFR and HER2, such as breast and gastric cancers.
Industry: Utilized in the development of targeted cancer therapies and as a reference compound in drug discovery .
Mecanismo De Acción
Egfr/her2-IN-5 exerts its effects by binding to the tyrosine kinase domains of EGFR and HER2, inhibiting their phosphorylation and subsequent activation. This blockade prevents the downstream signaling pathways that promote cell proliferation and survival. The primary molecular targets include the ATP-binding sites of these receptors, leading to the inhibition of their kinase activity .
Comparación Con Compuestos Similares
Egfr/her2-IN-5 is compared with other dual inhibitors such as afatinib and lapatinib. While all these compounds target both EGFR and HER2, this compound is unique in its specific binding affinity and selectivity, which may result in different efficacy and side effect profiles. Similar compounds include:
Afatinib: A dual inhibitor with a broader spectrum of activity but potentially higher toxicity.
Lapatinib: Another dual inhibitor with a different binding mechanism and clinical application
This compound stands out due to its unique chemical structure and specific inhibitory properties, making it a valuable compound in cancer research and therapy .
Propiedades
Fórmula molecular |
C30H33ClN6O4 |
|---|---|
Peso molecular |
577.1 g/mol |
Nombre IUPAC |
(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-7-(2-ethoxyethoxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C30H33ClN6O4/c1-4-39-14-15-40-28-18-25-23(17-26(28)36-29(38)9-7-13-37(2)3)30(34-20-33-25)35-21-10-11-27(24(31)16-21)41-19-22-8-5-6-12-32-22/h5-12,16-18,20H,4,13-15,19H2,1-3H3,(H,36,38)(H,33,34,35)/b9-7+ |
Clave InChI |
XPZGTHUXSPUGHN-VQHVLOKHSA-N |
SMILES isomérico |
CCOCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)NC(=O)/C=C/CN(C)C |
SMILES canónico |
CCOCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)NC(=O)C=CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


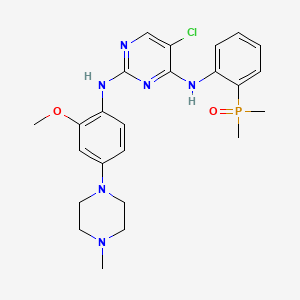

![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate](/img/structure/B12416219.png)
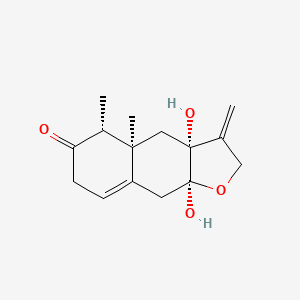
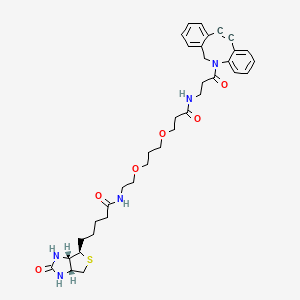
![1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12416252.png)
